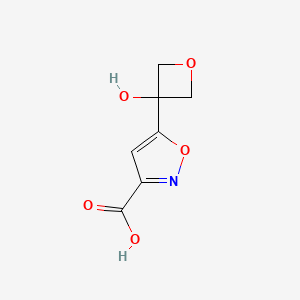

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features both oxetane and oxazole rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxetane and oxazole rings through a series of well-defined organic reactions. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the oxetane ring can be oxidized to form ketones or aldehydes.

Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield oxetane-3-one derivatives, while reduction of the oxazole ring can produce amino derivatives.

Aplicaciones Científicas De Investigación

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.

Mecanismo De Acción

The mechanism by which 5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The oxetane ring can act as a bioisostere for carbonyl groups, potentially altering the compound’s binding affinity and specificity for certain enzymes or receptors . The oxazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Oxetan-3-ol: Shares the oxetane ring but lacks the oxazole moiety.

Isoxazole-3-carboxylic acid: Contains the oxazole ring but not the oxetane ring.

Uniqueness

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid is unique due to the combination of both oxetane and oxazole rings in its structure. This dual presence imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of immunosuppressive properties and its interactions with various cellular mechanisms. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of an oxazole ring fused with a hydroxyoxetan moiety and a carboxylic acid functional group. This unique configuration contributes to its biological activity, which is influenced by the presence of both nitrogen and oxygen heteroatoms in the ring structure.

Immunosuppressive Properties

Research has indicated that derivatives of isoxazole, including this compound, exhibit significant immunosuppressive effects. These compounds have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated by phytohemagglutinin (PHA) in vitro. The mechanism involves modulation of cytokine production and induction of apoptosis in immune cells.

Key Findings:

- Inhibition of PBMC Proliferation: The compound demonstrated dose-dependent inhibition of PHA-induced PBMC proliferation.

- Cytokine Modulation: It effectively reduced lipopolysaccharide (LPS)-induced tumor necrosis factor (TNFα) production in human blood cultures, indicating its potential as an anti-inflammatory agent.

- Apoptotic Pathways: Enhanced expression of pro-apoptotic markers such as caspases and Fas was observed, suggesting that the compound may trigger apoptosis in activated immune cells.

Table 1: Summary of Biological Activities

Case Study 1: Immunosuppressive Effects in Human Cells

In a study focused on the immunosuppressive properties of isoxazole derivatives, this compound was tested alongside other compounds. The results indicated that this compound not only inhibited cell proliferation but also modulated immune responses effectively. Specifically, it was noted that the compound could potentially serve as a therapeutic agent for conditions requiring immune modulation.

Findings:

- The compound was non-toxic to A549 lung cancer cell lines while exhibiting strong antiproliferative activity against activated lymphocytes.

- It was selected for further investigation due to its favorable safety profile and efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of MAP Kinase Pathways: Similar compounds have been shown to interfere with p38 MAPK pathways, which are critical for cell proliferation and survival.

- Caspase Activation: The induction of apoptosis through caspase activation suggests that this compound may initiate programmed cell death in overactive immune cells.

- Cytokine Inhibition: By reducing TNFα levels, the compound may help mitigate inflammatory responses associated with autoimmune diseases.

Propiedades

IUPAC Name |

5-(3-hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5/c9-6(10)4-1-5(13-8-4)7(11)2-12-3-7/h1,11H,2-3H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIJCQAQBQASMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=NO2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.